EBI-2511 -

EBI-2511

Catalog Number: EVT-266926
CAS Number:
Molecular Formula: C34H48N4O4
Molecular Weight: 576.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The provided papers primarily discuss N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide, a potent and selective small-molecule inhibitor of the enzymatic activity of EZH2 []. This compound is classified as an EZH2 inhibitor and represents a potential therapeutic agent for cancers associated with EZH2 mutations [, ].

(N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide)

    Compound Description: (N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide) is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2 enzymatic activity. [] This compound induces apoptosis and differentiation in SMARCB1-deleted malignant rhabdoid tumor (MRT) cells. [] In vivo studies have demonstrated its ability to cause dose-dependent regression of MRTs in mice, accompanied by a reduction in intratumoral trimethylation levels of lysine 27 on histone H3. [] This compound also prevented tumor regrowth after the cessation of dosing. []

N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide hydrobromide

    Compound Description: This compound is the hydrobromide salt form of (N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide). [, , , , , ] Research indicates it exhibits superior crystallinity and lower hygroscopicity compared to the free base form. [] It also demonstrates high stability and resistance to impurity generation. []

Overview

EBI-2511 is a potent and orally active inhibitor of the Enhancer of Zeste Homolog 2, a key component of the Polycomb Repressive Complex 2. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers, including non-Hodgkin's lymphoma. The compound exhibits a low half-maximal inhibitory concentration (IC50) of 4 nanomolar against the A667G variant of Enhancer of Zeste Homolog 2 and 55 nanomolar in the WSU-DLCL2 cell line, indicating its high efficacy in inhibiting this target .

Source and Classification

EBI-2511 was developed as part of ongoing research into histone methyltransferase inhibitors. It belongs to a class of compounds designed to interfere with the epigenetic regulation of gene expression by targeting specific enzymes involved in histone modification. The compound is classified as a histone methyltransferase inhibitor due to its ability to inhibit the methylation activity of Enhancer of Zeste Homolog 2, which is implicated in oncogenic processes .

Synthesis Analysis

The synthesis of EBI-2511 involves several key steps that utilize advanced organic chemistry techniques. The initial synthesis begins with appropriate starting materials that undergo various chemical reactions to yield the final product. Specific methods include:

  • Formation of Key Intermediates: The synthesis often employs reactions such as Friedel-Crafts acylation or nucleophilic substitution to create intermediates that are further modified.
  • Purification Techniques: Techniques such as column chromatography are used to purify intermediates and final products, ensuring high purity levels necessary for biological evaluation.

The detailed synthetic pathway for EBI-2511 is not fully disclosed in available literature, but it typically involves multi-step organic synthesis strategies common in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of EBI-2511 features a complex arrangement that facilitates its interaction with the target enzyme. While specific structural data including bond lengths and angles are not provided in the available sources, it is characterized by functional groups that enhance its binding affinity to Enhancer of Zeste Homolog 2.

Typically, inhibitors like EBI-2511 will contain:

  • Aromatic Rings: These provide hydrophobic interactions.
  • Electron-donating or withdrawing groups: These groups can influence the electronic properties and solubility of the compound.

The exact three-dimensional structure can be modeled using computational chemistry techniques to predict how it binds to Enhancer of Zeste Homolog 2 .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing EBI-2511 include:

  • Nucleophilic Substitution Reactions: Used to introduce various substituents onto aromatic rings.
  • Condensation Reactions: These may be employed to form larger molecular frameworks from smaller precursors.

Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity but are not exhaustively detailed in public sources .

Mechanism of Action

EBI-2511 exerts its effects primarily through inhibition of Enhancer of Zeste Homolog 2's methyltransferase activity. This inhibition leads to:

  • Altered Histone Methylation Patterns: By preventing the trimethylation of histone H3 at lysine 27 (H3K27me3), EBI-2511 disrupts chromatin structure and gene expression regulation.
  • Downregulation of Oncogenes: The inhibition results in reduced expression of oncogenes like c-Myc and cyclin D1, which are critical for cancer cell proliferation and survival.

Data from various studies indicate that EBI-2511 can also influence other signaling pathways indirectly through its effects on histone modifications .

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not extensively documented in available literature, general characteristics can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents due to its aromatic nature.
  • Stability: Expected to have reasonable stability under standard laboratory conditions but may require careful handling due to potential reactivity with nucleophiles.

Further characterization would typically involve spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm identity and purity .

Applications

EBI-2511 is primarily researched for its potential applications in oncology. Its ability to inhibit histone methylation makes it a candidate for:

  • Cancer Treatment: Particularly non-Hodgkin's lymphoma where Enhancer of Zeste Homolog 2 plays a significant role in disease progression.
  • Combination Therapies: It may be used alongside other therapies to enhance efficacy by targeting multiple pathways involved in cancer cell survival.

Ongoing clinical trials and research will likely expand on these applications, assessing both efficacy and safety profiles in various cancer types .

Properties

Product Name

EBI-2511

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide

Molecular Formula

C34H48N4O4

Molecular Weight

576.8 g/mol

InChI

InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39)

InChI Key

NYWVSLBALKNFJR-UHFFFAOYSA-N

SMILES

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C

Solubility

Soluble in DMSO

Synonyms

EBI-2511; EBI 2511; EBI2511.

Canonical SMILES

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.